Phthalazine hydrochloride
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Overview
Description
Phthalazine hydrochloride, also known as benzo-orthodiazine hydrochloride, is a heterocyclic organic compound with the molecular formula C_8H_6N_2·HCl. It is a derivative of phthalazine, which is a diazine with two nitrogen atoms in adjacent positions on a benzene ring. This compound is known for its significant biological activities and pharmacological properties.
Preparation Methods
Phthalazine hydrochloride can be synthesized through various methods. One common synthetic route involves the condensation of w-tetrabromorthoxylene with hydrazine, followed by the reduction of chlorphthalazine with phosphorus and hydroiodic acid . Industrial production methods often involve the use of readily available starting materials and straightforward synthetic routes to ensure high yields and cost-effectiveness .
Chemical Reactions Analysis
Phthalazine hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance:
Scientific Research Applications
Phthalazine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of phthalazine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it acts as a vasodilator by inhibiting calcium release from the sarcoplasmic reticulum, which leads to the relaxation of smooth muscle cells . This mechanism is particularly relevant in its use as an antihypertensive agent.
Comparison with Similar Compounds
Phthalazine hydrochloride is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include quinoxaline, cinnoline, and quinazoline, which are isomeric with phthalazine . These compounds also possess significant biological activities but differ in their specific applications and mechanisms of action.
Properties
Molecular Formula |
C8H7ClN2 |
---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
phthalazine;hydrochloride |
InChI |
InChI=1S/C8H6N2.ClH/c1-2-4-8-6-10-9-5-7(8)3-1;/h1-6H;1H |
InChI Key |
VVZNYMSMDNYBQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=NN=CC2=C1.Cl |
Origin of Product |
United States |
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